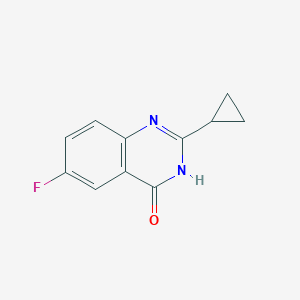

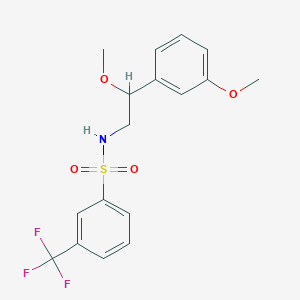

5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one, also known as CCHMTP, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing both nitrogen and sulfur atoms and is synthesized through a variety of methods. CCHMTP has a variety of biochemical and physiological effects and has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of Saturated Heterocycles

Research demonstrates the preparation of saturated heterocycles containing two condensed heterocyclic rings and a carbo(bi)cyclic ring through reactions involving cyclic amino alcohols. These synthesized compounds, including 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones, showcase the versatility of heterocyclic chemistry in creating complex molecular architectures potentially useful for pharmaceutical applications (H. Kivelä et al., 2003).

Novel Multicomponent Syntheses

A novel multicomponent synthesis approach has been developed to create pyrrolo[3,4-b]pyridin-5-one, starting from simple and readily available inputs. This methodology allows for the efficient preparation of highly functionalized compounds, demonstrating the chemical flexibility of pyrrole derivatives in synthesizing complex molecules (P. Janvier et al., 2002).

Generation of Azomethine Ylides

The heating of α-amino acids with carbonyl compounds has been shown to generate nonstabilized azomethine ylides, leading to the production of various heterocyclic compounds, including pyrrolidines and oxazolidines. This research highlights the potential for generating diverse cyclic structures from simple starting materials (O. Tsuge et al., 1987).

Anionic Cyclization for N,O- and N,S-Enaminals

Anionic cyclization of alk-4-ynals with amino alcohols or amino thiols has been utilized to create bicyclic N,O- and N,S-enaminals. This research showcases a method for constructing complex bicyclic structures, opening pathways for further exploration of their biological activity (V. Gvozdev et al., 2014).

Pyrrolotriazepine Derivatives

The design and synthesis of pyrrolotriazepine derivatives have been explored, including experimental and computational studies to understand their formation mechanisms. Such research is crucial for developing new compounds with potential pharmaceutical applications (Nurettin Menges et al., 2013).

Propiedades

IUPAC Name |

1-cyclohexyl-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-9-8-19-14(16-9)12-11(18)7-17(13(12)15)10-5-3-2-4-6-10/h8,10,15,18H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTUFMSWMQQKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(CN(C2=N)C3CCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-cyclohexyl-4-(4-methylthiazol-2-yl)-1H-pyrrol-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)

![5-(4-(2-methoxyphenyl)piperazin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2820864.png)

![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2820867.png)

![N'-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2-(2-fluorophenoxy)propanehydrazide](/img/structure/B2820869.png)

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)

![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)